molecular formula C8H20N2 B135496 N,N'-Diisopropylethylenediamine CAS No. 4013-94-9

N,N'-Diisopropylethylenediamine

Cat. No.: B135496
CAS No.: 4013-94-9
M. Wt: 144.26 g/mol
InChI Key: MFIGJRRHGZYPDD-UHFFFAOYSA-N
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Description

N,N’-Diisopropylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a colorless to almost colorless liquid with a slight odor. This compound is known for its use as a ligand in coordination chemistry and its role in various organic synthesis processes .

Mechanism of Action

Target of Action

N,N’-Diisopropylethylenediamine has been found to be highly active against members of the genus Mycobacterium, particularly against Mycobacterium tuberculosis both in vitro and in experimentally infected mice . This suggests that the primary targets of this compound are likely to be specific proteins or enzymes within these bacteria that are essential for their survival and proliferation.

Mode of Action

It is known that the compound’s chemical structure is completely unrelated to any other known antituberculous drug . This suggests that it may interact with its targets in a unique way, possibly by binding to them and inhibiting their function, leading to the death of the bacteria.

Pharmacokinetics

Its effectiveness against mycobacterium tuberculosis in vitro and in experimentally infected mice suggests that it is likely to have good bioavailability and can reach its target sites in the body effectively .

Result of Action

The result of the action of N,N’-Diisopropylethylenediamine is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to the death of these bacteria . This makes it a potentially valuable compound in the treatment of tuberculosis.

Safety and Hazards

N,N’-Diisopropylethylenediamine is a flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

N,N’-Diisopropylethylenediamine has been used in the preparation of nano drug delivery systems to improve metastatic breast cancer therapy . The N,N-diisopropylethylenediamine group on BD-PEI would undergo protonation at pH values less than 6.3, resulting in the transformation of the micelle core from hydrophobic to hydrophilic .

Biochemical Analysis

Biochemical Properties

It is known that the compound can react with electrophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules that have electrophilic sites. The nature of these interactions would depend on the specific electrophilic sites present on the biomolecules.

Molecular Mechanism

It is known that the compound can react with electrophiles , suggesting that it may bind to biomolecules with electrophilic sites This could potentially lead to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diisopropylethylenediamine can be synthesized through several methods. One common method involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination with thionyl chloride to produce N,N-diisopropyl chloroethyl amine hydrochloride. This intermediate is then subjected to ammonolysis in a high-pressure reaction kettle with liquid ammonia to yield N,N’-Diisopropylethylenediamine .

Industrial Production Methods

In industrial settings, the synthesis of N,N’-Diisopropylethylenediamine often involves the use of high-pressure aminolysis. The reaction conditions typically include a temperature range of 80°C to 120°C and a system pressure of 2Mpa to 6Mpa. The reaction time is usually between 2 to 6 hours .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diisopropylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Diisopropylethylenediamine is unique due to its specific steric hindrance and electronic properties, which make it an effective ligand in coordination chemistry and a useful reagent in organic synthesis. Its ability to form stable complexes with metals and its antimicrobial properties further distinguish it from similar compounds .

Properties

IUPAC Name

N,N'-di(propan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIGJRRHGZYPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041072
Record name N,N'-Diisopropylethylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4013-94-9
Record name N,N′-Diisopropylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4013-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Diisopropylethylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-bis(1-methylethyl)-
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Record name N,N'-Diisopropylethylenediamine
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Record name N,N'-diisopropylethylenediamine
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Record name 1,2-Bis(isopropylamino)ethane
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Synthesis routes and methods I

Procedure details

Obtained as a colorless oil (41%) from tert-butyl[(2,5-difluoro-4-isocyanatobenzyl)oxy]dimethylsilane (intermediate 141; 0.43 g, 1.46 mmol), trans-4-[(2-hydroxyethyl)(methyl)amino]cyclohexylhydroxy(di-2-thienyl)acetate (intermediate 60; 0.57 g, 1.46 mmol) and diisopropylethylendiamine (0.38 mL, 2.22 mmol) following the experimental procedure as described in intermediate 61 (reaction time and temperature: 24 hours at 60° C.), followed by a purification by column chromatography with silica gel, eluting with methylene chloride/ethanol (9:1).
Name
intermediate 141
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
41%

Synthesis routes and methods II

Procedure details

Obtained as a yellow solid (14%) from 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-isocyanato-4-methoxybenzonitrile (intermediate 132; 0.48 g, 1.51 mmol), trans-4-(methylamino)cyclohexyl hydroxy(di-2-thienyl)acetate (intermediate 5, 0.44 g, 1.13 mmol) and diisopropylethylendiamine (0.6 mL, 3.44 mmol) following the experimental procedure as described in intermediate 61, followed by a purification by column chromatography with silica gel, eluting with methylen chloride/isopropanol (9:1).
Name
intermediate 132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
14%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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